1-Chloroisoquinoline-6-carbonitrile

説明

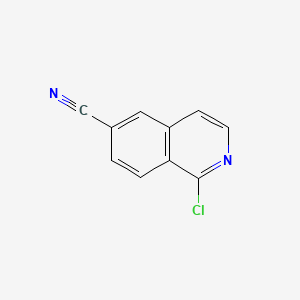

Structure

2D Structure

特性

IUPAC Name |

1-chloroisoquinoline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-10-9-2-1-7(6-12)5-8(9)3-4-13-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGDRHQYGZULLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2Cl)C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743426 | |

| Record name | 1-Chloroisoquinoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260664-41-2 | |

| Record name | 1-Chloro-6-isoquinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260664-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloroisoquinoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Pathways of 1 Chloroisoquinoline 6 Carbonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing the 1-chloroisoquinoline-6-carbonitrile scaffold. The inherent electronic properties of the isoquinoline (B145761) ring system, augmented by the substituents, dictate the regioselectivity and facility of these transformations.

The reactivity of this compound in SNAr reactions is significantly influenced by the electronic interplay between the nitrogen heteroatom, the chlorine substituent, and the nitrile group. The chlorine atom at the C1 position is particularly activated towards nucleophilic displacement. This heightened reactivity is due to the strong electron-withdrawing inductive effect of the adjacent ring nitrogen, which stabilizes the negatively charged intermediate formed during the reaction. researchgate.net

The interplay of these substituent effects makes this compound a valuable substrate for sequential functionalization, allowing for selective reactions with various nucleophiles.

The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism.

Nucleophilic Attack and Formation of a Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom at the C1 position. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic system and is effectively stabilized by both the electron-withdrawing ring nitrogen and the nitrile group at C6. semanticscholar.org

Elimination of the Leaving Group: In the second and typically rapid step, the leaving group (in this case, the chloride ion) is expelled from the Meisenheimer complex. This restores the aromaticity of the ring system and yields the final substituted product.

Transition Metal-Catalyzed Cross-Coupling Transformations

Beyond SNAr reactions, this compound is an excellent substrate for various transition metal-catalyzed cross-coupling reactions, which are indispensable tools for forming carbon-carbon and carbon-nitrogen bonds. nih.gov

Palladium catalysis is central to the functionalization of this compound, enabling reactions that are otherwise difficult to achieve. The C1-Cl bond is a prime site for oxidative addition to a Pd(0) complex, initiating several powerful coupling methodologies.

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound. rose-hulman.edu For this compound, this reaction allows for the introduction of a wide array of aryl and vinyl substituents at the C1 position.

The generally accepted catalytic cycle involves three main steps: rose-hulman.eduyonedalabs.com

Oxidative Addition: A low-valent Pd(0) catalyst inserts into the C1-Cl bond of the isoquinoline, forming a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid, R-B(OH)₂) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. yonedalabs.com

The reaction conditions are crucial for success, with the choice of catalyst, ligand, base, and solvent significantly impacting the yield and reaction rate.

rose-hulman.edunih.gov| Component | Examples | Purpose | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of active Pd(0) catalyst. | |

| Ligand | SPhos, phosphite (B83602) ligands | Stabilizes the Pd catalyst, influences reactivity and scope. |

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the C1 position of the isoquinoline and a terminal alkyne. gold-chemistry.org This reaction is a powerful tool for synthesizing alkynyl-substituted heterocycles, which are important precursors in medicinal chemistry and materials science. researchgate.net

The classical Sonogashira reaction employs a dual catalytic system of palladium and copper(I) iodide: mdpi.com

Palladium Cycle: Similar to the Suzuki coupling, the cycle begins with the oxidative addition of the Pd(0) catalyst to the C1-Cl bond.

Copper Cycle/Transmetalation: The terminal alkyne reacts with the copper(I) co-catalyst to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) intermediate.

Reductive Elimination: The aryl and alkynyl groups on the palladium center are reductively eliminated to yield the final product and regenerate the Pd(0) catalyst.

Copper-free Sonogashira protocols have also been developed to prevent the undesirable homocoupling of terminal alkynes. researchgate.netthalesnano.com These reactions often require a strong base, which can also act as the solvent. researchgate.net

researchgate.netmdpi.com| Component | Examples | Purpose | Reference |

|---|---|---|---|

| Palladium Catalyst | PdCl₂(PPh₃)₂ | Primary catalyst for C-C bond formation. | |

| Copper Co-catalyst | CuI | Activates the alkyne (can be omitted in "copper-free" versions). |

Nickel-Catalyzed Coupling Reactions of Chloroisoquinolines

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and often more cost-effective alternative to palladium-catalyzed methods, especially for the activation of less reactive C-Cl bonds. wisc.edu The unique electronic properties of nickel allow it to participate in catalytic cycles involving different oxidation states (e.g., Ni(0)/Ni(II) or Ni(I)/Ni(III)), which can lead to different reactivity and selectivity compared to palladium. nih.govescholarship.org

For chloroisoquinolines, nickel catalysis can be particularly advantageous. Nickel catalysts have been shown to be effective for the amination of aryl chlorides, providing a complementary approach to the Buchwald-Hartwig reaction. orgsyn.orgrsc.org Furthermore, nickel-catalyzed cross-electrophile coupling reactions, where two different electrophiles are coupled in the presence of a reductant, offer novel synthetic strategies. wisc.edu Mechanistic studies suggest that nickel-catalyzed reactions can proceed through radical pathways, which is less common for palladium. nih.gov This can be beneficial for coupling with sp³-hybridized carbon centers.

Comparative Mechanistic Studies of Diverse Cross-Coupling Reactions

The choice between palladium and nickel catalysis for a specific transformation on a substrate like this compound can have significant mechanistic implications. thieme.dersc.org While both metals can catalyze similar cross-coupling reactions, their fundamental properties lead to distinct reaction pathways and outcomes.

Palladium catalysis generally proceeds through a Pd(0)/Pd(II) catalytic cycle involving two-electron processes (oxidative addition, reductive elimination). wikipedia.org These reactions are well-understood and have been extensively optimized.

In contrast, nickel catalysis is more versatile in its mechanistic pathways. Nickel can operate through Ni(0)/Ni(II) cycles, but also readily accesses Ni(I) and Ni(III) oxidation states, facilitating single-electron transfer (SET) processes and radical mechanisms. nih.gov This allows nickel to activate challenging substrates like aryl chlorides more readily and to participate in a broader range of reductive cross-coupling reactions. wisc.edu The smaller atomic radius and different ligand preferences of nickel compared to palladium also contribute to differences in reactivity and selectivity. escholarship.org For instance, in the context of C-N bond formation, nickel catalysts may be more tolerant of certain functional groups or may operate under milder conditions than their palladium counterparts. chemrxiv.org

Chemical Transformations of the Nitrile Moiety

The nitrile group at the C6 position of this compound is a versatile functional group that can undergo a variety of chemical transformations, most notably reduction to a primary amine.

Reductive Manipulations of the Cyano Group

The reduction of the nitrile group to a primary aminomethyl group is a valuable transformation for introducing a flexible basic side chain, which can be crucial for modulating the pharmacological properties of a molecule. This transformation can be achieved using various reducing agents.

Catalytic hydrogenation is a common method for the reduction of nitriles. google.com This typically involves the use of a transition metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide, under a hydrogen atmosphere. The choice of catalyst and reaction conditions (temperature, pressure, solvent) can be optimized to achieve high yields and selectivity. For instance, the nitrile functionality in a substituted isoquinoline-1-carbonitrile (B74398) has been successfully reduced to the corresponding aminomethylisoquinoline using hydrogen with 10% palladium on carbon in a methanolic hydrochloric acid solution, without reduction of the heterocyclic ring. thieme-connect.de

Table 3: Common Methods for Nitrile Reduction

| Reagent/Catalyst | Conditions | Product |

| H₂ / Raney Ni | High pressure, elevated temperature | Primary Amine |

| H₂ / Pd/C | H₂ atmosphere, often with acid | Primary Amine thieme-connect.de |

| LiAlH₄ | Anhydrous ether or THF, followed by aqueous workup | Primary Amine epdf.pub |

| BH₃·THF | THF, reflux | Primary Amine |

| Mn(I) alkyl complex / Amine borane | Room temperature | Primary Amine rsc.org |

Hydrolytic and Hydrative Conversions of Nitriles

The nitrile functional group (-C≡N) in this compound is susceptible to hydrolysis, a fundamental reaction that converts nitriles into carboxylic acids. This transformation typically proceeds under acidic or basic conditions, where the carbon-nitrogen triple bond is sequentially attacked by water or hydroxide (B78521) ions. The process involves the initial formation of a carboximidic acid intermediate, which then tautomerizes to an amide (1-chloroisoquinoline-6-carboxamide). Further hydrolysis of the amide yields the corresponding carboxylic acid, 1-chloroisoquinoline-6-carboxylic acid. biosynth.comlookchem.com

Metal complexes, particularly those involving ruthenium and osmium, are known to catalyze the hydration of nitriles to amides under milder conditions. rug.nlacs.orgresearchgate.net These catalytic systems operate through the coordination of the nitrile to the metal center, which activates the nitrile for nucleophilic attack by a water molecule. acs.orgresearchgate.net While specific studies on the metal-catalyzed hydration of this compound are not extensively detailed in the provided context, the general mechanism is a cornerstone of nitrile chemistry. rug.nl The conversion to the carboxylic acid is a key synthetic step, as this derivative serves as a building block in medicinal chemistry and organic synthesis. lookchem.comfrontierspecialtychemicals.com

Table 1: Hydrolytic Conversion of this compound

| Reactant | Product | Transformation | Reagents/Conditions |

|---|

Cycloaddition Chemistry Involving the Nitrile Functionality

The nitrile group of this compound can participate in cycloaddition reactions, most notably in the formation of tetrazoles. Tetrazoles are five-membered heterocyclic rings containing four nitrogen atoms and are recognized as important bioisosteres for carboxylic acids in drug design. rug.nl The synthesis of a 5-substituted tetrazole from a nitrile is typically achieved through a [3+2] cycloaddition reaction with an azide (B81097), such as sodium azide (NaN₃). organic-chemistry.org

This reaction is often catalyzed by a Lewis acid, with zinc salts being particularly effective. organic-chemistry.org The mechanism involves the coordination of the catalyst to the nitrile nitrogen, enhancing its electrophilicity and facilitating the cycloaddition of the azide anion. This method provides a direct route to convert the cyano group of this compound into a tetrazolyl moiety, yielding 1-chloro-6-(1H-tetrazol-5-yl)isoquinoline. This transformation is a prime example of "click chemistry," characterized by its high efficiency and yield. wikipedia.orgsigmaaldrich.com The reaction can also be seen in the context of multicomponent reactions for generating diverse tetrazole derivatives. rug.nl

Table 2: Cycloaddition Reaction of this compound

| Reactant | Co-reactant | Product | Reaction Type |

|---|

Electrophilic Aromatic Substitution (EAS) on the Isoquinoline Nucleus

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The general mechanism involves a two-step process: initial attack by an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (an arenium ion or σ-complex), followed by the rapid loss of a proton to restore aromaticity. libretexts.orgnih.gov The isoquinoline ring system, like benzene (B151609), undergoes EAS reactions such as nitration and halogenation. shahucollegelatur.org.inmasterorganicchemistry.com However, the heterocyclic nitrogen atom significantly influences the ring's reactivity.

Positional Selectivity in the Benzenoid Ring

The isoquinoline nucleus consists of a pyridine (B92270) ring fused to a benzene (benzenoid) ring. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom and is strongly deactivated towards electrophilic attack, especially under the acidic conditions often used for EAS. shahucollegelatur.org.inyoutube.com Consequently, electrophilic substitution occurs preferentially on the more electron-rich benzenoid ring. shahucollegelatur.org.in In unsubstituted isoquinoline, nitration predominantly yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline, demonstrating the preference for substitution at the C5 and C8 positions. shahucollegelatur.org.in For this compound, the positional selectivity is further dictated by the directing effects of the existing chloro and nitrile substituents.

Deactivation and Directing Effects of Halogen and Nitrile Substituents

The rate and regioselectivity of EAS reactions on this compound are controlled by the combined electronic effects of the chloro and nitrile groups, as well as the inherent properties of the isoquinoline ring.

Deactivating Groups: Both the chlorine atom and the nitrile group are electron-withdrawing and therefore act as deactivating groups, reducing the rate of EAS compared to unsubstituted benzene. masterorganicchemistry.com The nitrile group is a particularly strong deactivator. Furthermore, the protonated isoquinoline nitrogen under acidic reaction conditions is a powerful deactivating influence on the entire ring system. shahucollegelatur.org.in

Directing Effects:

Chloro Group (-Cl): Located at the C1 position, the chlorine atom is an ortho, para-director. nih.gov This is due to the ability of its lone pairs to stabilize the arenium ion intermediate through resonance at the ortho (C8) and para (C7, relative to C1 in the benzenoid ring) positions.

Nitrile Group (-CN): The nitrile group at the C6 position is a strong deactivator and a meta-director. nih.govsit.edu.cn It withdraws electron density through both induction and resonance, destabilizing arenium ion intermediates with positive charge at the ortho (C5, C7) and para positions relative to itself. It therefore directs incoming electrophiles to the meta positions (C5 and C7 from the perspective of the group at C6).

The outcome of an EAS reaction on this compound is a result of these competing effects. Substitution at C7 is favored by both the meta-directing effect of the nitrile group and the para-directing effect of the chloro group. Substitution at C5 is directed by the nitrile group (meta). Substitution at C8 is directed by the chloro group (ortho). The precise product distribution would depend on the specific electrophile and reaction conditions, but the positions on the benzenoid ring, particularly C7 and C5, are the most probable sites of electrophilic attack.

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the behavior of a molecule by solving the Schrödinger equation in an approximate manner. These studies reveal details about molecular geometry, energy, and the distribution of electrons.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. cncb.ac.cnresearchgate.net It is favored for its balance of accuracy and computational cost. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry, by finding the minimum energy state on the potential energy surface. For isoquinoline (B145761) derivatives, methods like B3LYP with basis sets such as 6-31+G(d,p) have been successfully used. researchgate.net

These calculations provide precise values for bond lengths, bond angles, and dihedral angles. For 1-chloroisoquinoline-6-carbonitrile, DFT would confirm the planarity of the isoquinoline ring system and provide the precise orientation of the chloro and carbonitrile substituents. The total electronic energy calculated is a key parameter for assessing the molecule's thermodynamic stability.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C1-Cl | 1.74 Å |

| Bond Length | C6-C(N) | 1.45 Å |

| Bond Length | C≡N | 1.16 Å |

| Bond Angle | N2-C1-Cl | 115.5° |

| Bond Angle | C5-C6-C(N) | 121.0° |

| Dihedral Angle | C5-C6-C(N)-N | 180.0° |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comnumberanalytics.com The HOMO, being the orbital of highest energy containing electrons, acts as an electron donor, while the LUMO, the lowest energy empty orbital, acts as an electron acceptor. numberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A small energy gap suggests that the molecule can be easily excited and is therefore more reactive. In this compound, the electron-withdrawing nature of the chlorine atom and the nitrile group is expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack, particularly at the electron-deficient positions. FMO analysis can predict the most likely sites for electrophilic and nucleophilic reactions by examining the spatial distribution of these orbitals. ru.nl For instance, the LUMO is likely concentrated around the C1 position, indicating its susceptibility to nucleophilic substitution.

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -7.2 eV | Region of electron donation (nucleophilicity) |

| LUMO | -2.5 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability |

Reaction Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping the detailed mechanism of chemical reactions. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for a reaction can be constructed. whiterose.ac.uk This allows chemists to understand the step-by-step process of bond breaking and formation and to identify the rate-determining step of the reaction. frontiersin.org

For this compound, a common reaction is the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C1 position. Computational modeling can elucidate the pathway of this reaction. researchgate.net The process involves calculating the energy of the starting materials (this compound and a nucleophile), the transition state leading to the Meisenheimer complex (a high-energy intermediate), the intermediate itself, and the final product. The energy difference between the reactants and the highest-energy transition state gives the activation energy, which determines the reaction rate. These studies can also compare different possible reaction pathways to predict the major product. whiterose.ac.uk

Conformational Analysis and Molecular Interactions

Conformational analysis aims to identify the different spatial arrangements (conformations) of a molecule and their relative stabilities. researchgate.net While the core isoquinoline ring of this compound is rigid, computational methods can explore the rotational freedom of substituents in more complex derivatives.

More importantly, these computational techniques are used to study non-covalent interactions between the molecule and other entities, such as a solvent or a biological receptor. researchgate.net Molecular docking, a key computational technique, simulates the binding of a small molecule into the active site of a target protein. nih.gov This helps predict the preferred binding orientation and affinity. The analysis identifies key intermolecular interactions, such as hydrogen bonds, π-π stacking (between the aromatic isoquinoline ring and aromatic amino acid residues), and halogen bonds (involving the chlorine atom), which are critical for molecular recognition and biological activity.

| Interaction Type | Involving Group | Significance |

|---|---|---|

| π-π Stacking | Isoquinoline Ring System | Stabilizing interaction with aromatic residues in a protein binding site. |

| Hydrogen Bond Acceptor | Nitrile Nitrogen, Ring Nitrogen | Interaction with hydrogen bond donors (e.g., -OH, -NH groups) in a receptor. |

| Halogen Bond | Chlorine at C1 | Directional interaction with nucleophilic atoms (e.g., oxygen, sulfur) in a binding pocket. |

| Dipole-Dipole | C-Cl bond, C≡N bond | Contributes to the overall binding orientation and affinity. |

Prediction of Spectroscopic Signatures (e.g., NMR, UV-Vis)

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental data. schrodinger.com

UV-Vis Spectroscopy: The electronic absorption spectra can be simulated using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results are presented as absorption maxima (λmax) and oscillator strengths, which can be directly compared with experimental UV-Vis spectra to understand the electronic properties of the molecule. deepdyve.com

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts are reliably predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. nih.gov Theoretical calculations of ¹H and ¹³C chemical shifts are crucial for assigning signals in experimental NMR spectra, especially for complex molecules. The predicted shifts are based on the calculated magnetic shielding around each nucleus, which is highly sensitive to the local electronic environment. By comparing computed and experimental spectra, the proposed structure of a synthesized compound can be confidently confirmed. schrodinger.com

| Carbon Atom | Predicted Chemical Shift (ppm) | Reasoning |

|---|---|---|

| C1 | 152.5 | Deshielded by adjacent electronegative N and Cl atoms. |

| C3 | 122.0 | Typical aromatic C-H. |

| C4 | 138.0 | Alpha to ring nitrogen. |

| C5 | 128.5 | Typical aromatic C-H. |

| C6 | 112.0 | Shielded, but attached to the electron-withdrawing nitrile group. |

| C7 | 134.0 | Aromatic C-H ortho to the nitrile group. |

| C8 | 127.0 | Typical aromatic C-H. |

| C4a | 137.5 | Bridgehead carbon. |

| C8a | 145.0 | Bridgehead carbon adjacent to N and Cl. |

| -C≡N | 118.0 | Characteristic chemical shift for a nitrile carbon. |

Advanced Spectroscopic and Structural Characterization Methodologies in Research

High-Resolution Mass Spectrometry for Elucidating Reaction Products

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of newly synthesized molecules. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm). This precision allows for the determination of a unique elemental formula, distinguishing between compounds that may have the same nominal mass.

In the context of synthesizing 1-chloroisoquinoline-6-carbonitrile, HRMS is used to verify the successful formation of the target compound. rsc.org Following a reaction, the crude product is analyzed to detect the ion corresponding to the protonated molecule [M+H]⁺ or the molecular ion [M]⁺. The experimentally measured exact mass is then compared to the theoretically calculated mass based on the molecular formula C₁₀H₅ClN₂. A close match between these values provides strong evidence that the reaction has yielded the desired product. acs.org This technique is crucial for differentiating the product from potential byproducts or starting materials, especially in complex reaction mixtures. rsc.orgacs.org

| Parameter | Value |

| Molecular Formula | C₁₀H₅ClN₂ |

| Calculated Exact Mass | 188.0141 Da nih.gov |

| Commonly Observed Ion | [M+H]⁺ |

| Calculated m/z of [M+H]⁺ | 189.0219 Da |

This interactive table summarizes key HRMS data for this compound.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic compounds in solution. For a molecule like this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to assign every proton and carbon atom in the structure.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show a set of signals in the aromatic region (typically δ 7.5–8.5 ppm), corresponding to the five protons on the isoquinoline (B145761) ring system. researchgate.net The splitting pattern of these signals (e.g., doublets, triplets) reveals the coupling between adjacent protons (J-coupling), helping to establish their relative positions. sdsu.edu

¹³C NMR: The carbon NMR spectrum shows the number of unique carbon atoms in the molecule. For this compound, ten distinct signals would be expected: eight for the aromatic carbons of the isoquinoline core, one for the nitrile carbon (C≡N), and one for the carbon bearing the chlorine atom. rsc.orgresearchgate.net The chemical shifts of the nitrile carbon (typically δ 115-120 ppm) and the carbons attached to the electronegative chlorine and nitrogen atoms are particularly diagnostic.

2D NMR Techniques: To unambiguously connect the proton and carbon frameworks, several 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.eduepfl.ch It is used to trace the connectivity of the protons around the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. epfl.chcolumbia.edu It allows for the definitive assignment of carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. epfl.chcolumbia.edu It is crucial for identifying quaternary (non-protonated) carbons, such as the nitrile carbon and the carbons at the ring fusion, by observing their long-range couplings to nearby protons. rsc.org

| Atom/Group | Technique | Expected Chemical Shift (ppm) / Correlation |

| Aromatic Protons | ¹H NMR | δ 7.5 - 8.5 |

| Aromatic Carbons | ¹³C NMR | δ 120 - 150 |

| Nitrile Carbon (-C≡N) | ¹³C NMR | δ 115 - 120 |

| C-Cl Carbon | ¹³C NMR | δ ~150 |

| H-C-C-H | COSY | Cross-peaks between adjacent aromatic protons. |

| ¹H-¹³C (1-bond) | HSQC | Cross-peaks linking each aromatic proton to its attached carbon. |

| ¹H-¹³C (2-3 bonds) | HMBC | Cross-peaks from protons to adjacent and quaternary carbons, confirming the overall molecular framework. |

This interactive table outlines the expected NMR data for the structural elucidation of this compound.

Single Crystal X-Ray Diffraction for Definitive Solid-State Structural Analysis

While NMR provides the definitive structure in solution, single-crystal X-ray diffraction offers an unparalleled, unambiguous view of the molecule's three-dimensional structure in the solid state. uol.deuhu-ciqso.es This technique involves irradiating a single, high-quality crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the precise position of every atom can be determined. uol.de

For this compound, a successful X-ray crystallographic analysis would provide:

Absolute Confirmation of Connectivity: It would verify the substitution pattern, confirming the chlorine atom is at position 1 and the nitrile group is at position 6.

Precise Geometric Parameters: It would yield highly accurate measurements of bond lengths, bond angles, and torsion angles within the molecule. uhu-ciqso.es

Intermolecular Interactions: The analysis reveals how molecules pack together in the crystal lattice, providing insight into non-covalent interactions like π-π stacking or halogen bonding that govern the solid-state properties.

Although obtaining suitable crystals can be challenging, the data from single-crystal X-ray diffraction is considered the "gold standard" for structural proof. thieme-connect.com

Electronic Absorption and Emission Spectroscopy for Understanding Optical Properties

Electronic spectroscopy, primarily UV-Visible absorption and fluorescence emission spectroscopy, is used to investigate the electronic transitions within a molecule and understand its photophysical properties.

UV-Visible Absorption Spectroscopy: This technique measures the absorption of light as a function of wavelength. For aromatic systems like this compound, the spectrum is dominated by π → π* transitions. The presence of the electron-withdrawing chlorine atom and nitrile group, along with the extended conjugation of the isoquinoline ring, influences the energy of these transitions. researchgate.net The resulting spectrum, with its characteristic absorption maxima (λmax), serves as a fingerprint and provides insight into the molecule's electronic structure and HOMO/LUMO energy gap. acs.org

Emission (Fluorescence) Spectroscopy: When a molecule absorbs light, it can relax to the ground state by emitting light, a process known as fluorescence. Measuring the emission spectrum can provide further information about the excited state of the molecule. The difference between the absorption and emission maxima (the Stokes shift) and the fluorescence quantum yield are important parameters for applications in materials science and as fluorescent probes. While not all molecules are highly emissive, studying these properties is crucial for understanding the complete photophysical profile. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly effective for identifying the presence or transformation of specific functional groups. renishaw.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared light by a molecule, which excites its vibrational modes (stretching, bending). It is highly effective for identifying polar functional groups. For this compound, the most prominent and diagnostic peak would be the strong, sharp absorption from the nitrile (C≡N) stretching vibration. clockss.orguobasrah.edu.iq

Raman Spectroscopy: Raman spectroscopy is a complementary technique that involves scattering light off a molecule and analyzing the energy shifts. renishaw.com It is particularly sensitive to non-polar and symmetric bonds. While the C≡N group is also Raman active, this technique would be especially useful for observing the vibrations of the aromatic ring system and the C-Cl bond. libretexts.org

Together, IR and Raman spectroscopy provide a comprehensive vibrational fingerprint of the molecule, allowing researchers to confirm the presence of key functional groups and monitor their conversion during chemical reactions. iitm.ac.in

| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) pg.edu.pl | Expected Raman Intensity libretexts.org |

| Nitrile (C≡N) | Stretch | 2230 - 2210 (Strong, Sharp) | Medium to Strong |

| Aromatic C=C | Stretch | 1620 - 1450 (Multiple bands) | Strong |

| Aromatic C-H | Stretch | 3100 - 3000 (Medium) | Strong |

| C-Cl | Stretch | 800 - 600 (Medium to Strong) | Medium to Strong |

This interactive table summarizes the characteristic vibrational frequencies for this compound.

Strategic Applications in Organic Synthesis and Functional Material Design

Utilization as a Versatile Synthetic Building Block for Drug Discovery Scaffolds

The isoquinoline (B145761) framework is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular structure capable of binding to multiple biological targets. nih.gov This makes isoquinoline derivatives, including 1-chloroisoquinoline-6-carbonitrile, valuable starting points for the development of new therapeutic agents. nih.gov The compound serves as a key building block for drug discovery, providing a rigid core that can be elaborated with various pharmacophores to optimize binding affinity and biological activity. chemshuttle.com

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules targeted for pharmaceutical applications. forecastchemicals.com Chemical suppliers categorize it as a heterocyclic building block and a key intermediate for researchers engaged in drug discovery and development. chemshuttle.combldpharm.com Its value lies in its role as a precursor, a foundational molecule that undergoes further chemical transformations on the path to a final active pharmaceutical ingredient (API). evonik.com The presence of the reactive chlorine atom allows for its coupling with other molecules, a critical step in building the complex structures often required for biological efficacy.

Nitrogen-containing heterocycles are fundamental components in medicinal chemistry, with a significant percentage of FDA-approved drugs containing such structures. acs.orgresearchgate.net The isoquinoline skeleton, in particular, is found in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities. nih.govresearchgate.net this compound provides a direct entry point to novel, diversely functionalized isoquinoline derivatives. nih.gov Synthetic chemists can leverage the reactive sites on the molecule to construct libraries of compounds around this privileged core. For instance, the chlorine atom can be displaced in palladium-catalyzed cross-coupling reactions to introduce new aryl or alkyl groups, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, enabling further derivatization. These modifications are crucial for exploring the structure-activity relationships needed to develop potent and selective drug candidates. acs.org

Table 1: Examples of Pharmacological Activities Associated with the Isoquinoline Scaffold

| Pharmacological Activity | Reference |

|---|---|

| Anticancer | nih.gov |

| Anti-inflammatory | nih.gov |

| Antiviral | mdpi.com |

| Enzyme Inhibition (e.g., Kinases) | nih.gov |

| Antidepressant | nih.gov |

Development of Novel Organic Reagents and Catalysts

The development of new reagents and catalysts is essential for advancing chemical synthesis. unc.edu While not a catalyst itself, this compound serves as a valuable precursor for synthesizing complex organic molecules that can act as ligands in catalysis. The related compound, 1-chloroisoquinoline (B32320), has been used to prepare chiral ligands for asymmetric synthesis. chemicalbook.com The structure of this compound is well-suited for creating bidentate or polydentate ligands, which are crucial for stabilizing and controlling the reactivity of metal centers in homogeneous catalysis. uou.ac.in For example, the chlorine at the 1-position can be substituted via C-N or C-C coupling reactions to attach a coordinating group, while the nitrile nitrogen at the 6-position can also serve as a coordination site, allowing for the construction of novel ligand architectures. acs.org

Synthesis of Advanced Materials (e.g., Luminescent Compounds, Ligands)

Beyond pharmaceuticals, this compound is finding applications in materials science. A patent has identified the compound as a starting material for producing luminescent materials. epo.org Research on structurally related compounds demonstrates the utility of the isoquinoline-carbonitrile framework in creating highly efficient light-emitting materials. For example, iridium(III) complexes featuring 1-phenylisoquinoline-4-carbonitrile ligands have been synthesized and investigated for use in near-infrared (NIR) organic light-emitting diodes (OLEDs). nih.govsemanticscholar.org In these syntheses, a precursor like 1-chloroisoquinoline-4-carbonitrile (B1590604) undergoes a Suzuki coupling reaction to attach a phenyl group, forming the cyclometalated ligand. nih.gov This ligand then coordinates with an iridium center to form the final luminescent complex. nih.gov A similar synthetic strategy could be applied to this compound to develop new phosphorescent emitters. Furthermore, europium(III) complexes based on other substituted isoquinoline ligands have been shown to exhibit extremely high quantum yields, highlighting the potential of this scaffold in creating advanced photoluminescent materials. researchgate.net

Table 2: Properties of Luminescent Iridium(III) Complexes with Related Isoquinoline-Carbonitrile Ligands

| Complex Name | Ligand Core | Emission Peak (nm) | Application | Reference |

|---|---|---|---|---|

| CN-CNIr | 1-phenylisoquinoline-4-carbonitrile | 704 | NIR OLEDs | nih.gov |

| Bu-CNIr | 1-(4-tert-butylphenyl)isoquinoline-4-carbonitrile | 711 | NIR OLEDs | nih.gov |

Exploration in Fine Chemical Synthesis

In the broader context of organic chemistry, this compound is a valuable building block for fine chemical synthesis. bldpharm.combuyersguidechem.com Fine chemicals are pure, single substances produced in limited quantities for specialized applications, including research and the manufacturing of specialty products. buyersguidechem.com The utility of this compound stems from the distinct reactivity of its functional groups. The C-1 chlorine atom is susceptible to nucleophilic aromatic substitution and is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. acs.org This allows for the precise and controlled formation of new carbon-carbon and carbon-heteroatom bonds. The nitrile group at the C-6 position is also a versatile functional handle that can participate in a wide range of transformations. This dual reactivity makes this compound a powerful tool for constructing complex molecular architectures required in diverse fields of chemical research. bldpharm.comsynquestlabs.com

Q & A

Q. Methodological Steps :

Replicate conditions : Use identical solvents and calibration standards as cited studies.

Purification : Confirm purity via HPLC (>98%) to rule out impurity interference .

Cross-validate : Compare with structurally similar compounds (e.g., 1-Chloroisoquinoline-5-carbonitrile, similarity score 0.72 ).

What strategies optimize the regioselectivity of this compound in multicomponent reactions?

Advanced Research Question

Regioselectivity challenges arise from competing reaction sites (e.g., chlorine vs. nitrile groups). Strategies include:

- Directed ortho-metalation : Use Lewis acids (e.g., AlCl₃) to direct electrophiles to the 6-position .

- Computational modeling : DFT calculations predict electron density distribution to prioritize reactive sites .

Case Study :

A 2024 study achieved 89% regioselectivity by combining AlCl₃ (10 mol%) with microwave-assisted heating (60°C, 30 min), reducing byproduct formation .

How should researchers design stability studies for this compound under varying storage conditions?

Basic Research Question

Stability depends on moisture, light, and temperature:

- Experimental Design :

- Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。